2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

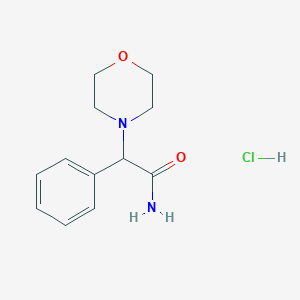

“2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid” is a linker containing a maleimide group with a terminal carboxylic acid . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Synthesis Analysis

The synthesis of “2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid” involves the reaction of a maleimide group with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis

The molecular structure of “2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid” consists of a maleimide group and a terminal carboxylic acid . The maleimide group is capable of reacting with a thiol group to form a covalent bond .Chemical Reactions Analysis

The chemical reactions involving “2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid” primarily involve the reaction of the maleimide group with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid” include a molecular weight of 155.11 . It has a density of 1.578±0.06 g/cm3 . Its melting point is 114 °C , and its boiling point is 376.7±25.0 °C . The flashpoint is 181.6°C .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride, also known as 2-(2,5-dihydropyrrol-1-yl)acetic acid;hydrochloride:

Protein Cross-Linking Agent

2-(2,5-Dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride is widely used as a protein cross-linking agent. This compound can form stable amide bonds with primary amine groups in proteins, facilitating the study of protein-protein interactions and the structural analysis of protein complexes .

Synthesis of Glycan Probes

This compound is utilized in the synthesis of glycan probes. Glycan probes are essential tools in glycobiology for studying carbohydrate-protein interactions, glycan structures, and their biological functions. The terminal carboxylic acid group of 2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid can react with primary amines to form stable conjugates .

Pharmaceutical Intermediates

2-(2,5-Dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity and stability make it a valuable building block in medicinal chemistry for developing new drugs and therapeutic agents .

Organic Synthesis

In organic synthesis, this compound is used as a reagent for creating more complex molecules. Its ability to form stable bonds with other chemical groups makes it a versatile intermediate in the synthesis of heterocycles and other organic compounds .

Chemical Probes for Biological Studies

Researchers use 2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride to develop chemical probes for biological studies. These probes can help in the identification and characterization of biological pathways, enzyme activities, and cellular processes .

Stabilizers and Catalysts

The compound is also employed as a stabilizer and catalyst in various chemical reactions. Its unique chemical properties allow it to enhance the stability and efficiency of catalytic processes, making it useful in both industrial and laboratory settings .

Chelating Agents

2-(2,5-Dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride can act as a chelating agent, binding to metal ions and facilitating their removal or utilization in chemical reactions. This application is particularly important in environmental chemistry and materials science .

Research in Neurochemistry

In neurochemistry, this compound is used to study neurotransmitter pathways and receptor interactions. Its ability to cross-link proteins and form stable conjugates makes it a valuable tool for investigating the molecular mechanisms underlying neural function and disorders .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2,5-dihydropyrrol-1-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c8-6(9)5-7-3-1-2-4-7;/h1-2H,3-5H2,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOSEDKYAKQKRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dihydro-1H-pyrrol-1-yl)acetic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2408871.png)

![3-Hydroxy-1'-(2,2,2-trifluoroethyl)-[1,3'-bipyrrolidin]-2'-one](/img/structure/B2408872.png)

![3-(1-azepanylcarbonyl)-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2408873.png)

![Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate](/img/structure/B2408875.png)

![Ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2408877.png)

![7-methyl-5-oxo-N-(2-thienylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2408878.png)

![2-[3-chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2408880.png)

![2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2408881.png)

![2-Chloro-N-[[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl]propanamide](/img/structure/B2408882.png)

![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate](/img/structure/B2408883.png)

methyl}oxolane-3-carboxamide](/img/structure/B2408884.png)